4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbaldehyde 4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 866008-02-8
VCID: VC8143014
InChI: InChI=1S/C10H15N3OS/c1-9-11-10(7-15-9)6-12-2-4-13(8-14)5-3-12/h7-8H,2-6H2,1H3
SMILES: CC1=NC(=CS1)CN2CCN(CC2)C=O
Molecular Formula: C10H15N3OS
Molecular Weight: 225.31 g/mol

4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbaldehyde

CAS No.: 866008-02-8

Cat. No.: VC8143014

Molecular Formula: C10H15N3OS

Molecular Weight: 225.31 g/mol

* For research use only. Not for human or veterinary use.

4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbaldehyde - 866008-02-8

Specification

CAS No. 866008-02-8
Molecular Formula C10H15N3OS
Molecular Weight 225.31 g/mol
IUPAC Name 4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbaldehyde
Standard InChI InChI=1S/C10H15N3OS/c1-9-11-10(7-15-9)6-12-2-4-13(8-14)5-3-12/h7-8H,2-6H2,1H3
Standard InChI Key GWNIMXMETVCVBL-UHFFFAOYSA-N
SMILES CC1=NC(=CS1)CN2CCN(CC2)C=O
Canonical SMILES CC1=NC(=CS1)CN2CCN(CC2)C=O

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Components

The molecule comprises three distinct moieties: a 2-methylthiazole ring, a piperazine backbone, and a formyl (-CHO) group. The thiazole ring is a five-membered aromatic system containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The methyl substituent at position 2 enhances steric and electronic effects, potentially influencing intermolecular interactions . The piperazine ring, a six-membered diamine, provides conformational flexibility and hydrogen-bonding capabilities, while the aldehyde group at the N1 position introduces electrophilic reactivity, enabling participation in condensation and nucleophilic addition reactions.

Stereoelectronic Properties

The thiazole ring’s electron-deficient nature arises from the electronegative sulfur and nitrogen atoms, making it susceptible to electrophilic substitution. Quantum mechanical calculations predict that the methyl group at C2 induces a slight distortion in the thiazole ring’s planarity, altering its dipole moment. The piperazine ring adopts a chair conformation, with the aldehyde group occupying an equatorial position to minimize steric strain .

Spectroscopic and Physicochemical Data

Key spectral and physicochemical properties include:

PropertyValue/DescriptionSource
Molecular FormulaC10H15N3OS\text{C}_{10}\text{H}_{15}\text{N}_{3}\text{OS}
Molecular Weight225.31 g/mol
IUPAC Name4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbaldehyde
SMILESCC1=NC(=CS1)CN2CCN(CC2)C=O
InChIKeyGWNIMXMETVCVBL-UHFFFAOYSA-N
Predicted LogP1.2 (indicating moderate lipophilicity)

The compound’s canonical SMILES and InChIKey facilitate database searches and computational modeling, while its moderate LogP suggests balanced solubility in polar and nonpolar solvents.

Synthesis and Derivatization Pathways

Reported Synthetic Routes

While explicit protocols for synthesizing 4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbaldehyde remain scarce, analogous compounds suggest a multi-step approach:

  • Thiazole Formation: Condensation of thiourea with methyl-substituted α-haloketones yields 2-methylthiazole intermediates .

  • Alkylation of Piperazine: Reaction of 4-chloromethylthiazole with piperazine under basic conditions produces 4-(thiazolylmethyl)piperazine .

  • Formylation: Treatment with formylating agents (e.g., formic acid/acetic anhydride) introduces the aldehyde group at the piperazine nitrogen.

Challenges in Purification

The aldehyde group’s susceptibility to oxidation necessitates inert atmospheric conditions during synthesis. Chromatographic purification is often required to isolate the product from byproducts such as imines or hydrated aldehydes.

Functionalization Strategies

The aldehyde moiety serves as a handle for further derivatization:

  • Schiff Base Formation: Reaction with primary amines yields imine derivatives, which are precursors to heterocyclic scaffolds.

  • Reductive Amination: Catalytic hydrogenation of Schiff bases produces secondary amines, enhancing metabolic stability .

Research Gaps and Future Directions

Unexplored Reactivity

The electrophilic aldehyde’s compatibility with click chemistry (e.g., azide-alkyne cycloaddition) remains untested. Systematic studies could expand its utility in bioconjugation.

Biological Screening

In vitro assays against cancer cell lines (e.g., MCF-7, HeLa) and pathogenic bacteria (e.g., S. aureus, E. coli) are needed to validate hypothetical bioactivity .

Computational Modeling

Density functional theory (DFT) simulations could predict binding affinities for therapeutic targets like EGFR or HIV protease, guiding rational drug design.

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